Ethyl 2-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate
Description
Properties
IUPAC Name |
ethyl 2-[[2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-3-26-19(25)15-10-6-7-11-16(15)21-17(24)12-27-20-22-18(23-28-20)14-9-5-4-8-13(14)2/h4-11H,3,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEQHJDZGOAHRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting o-tolylthiosemicarbazide with a suitable oxidizing agent.
Thioether Formation: The thiadiazole ring is then reacted with ethyl 2-bromoacetate to form the thioether linkage.
Amidation: The resulting intermediate is then subjected to amidation with 2-aminobenzoic acid to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl 2-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: Used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s unique structure allows it to fit into active sites of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Structural Analogues
The following compounds share key structural motifs with Ethyl 2-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate:
Key Observations :
Core Heterocycle : Replacing the thiazole ring (Compound 26) with a 1,2,4-thiadiazole (target compound) may alter electronic properties and binding affinity due to sulfur positioning and ring strain differences.
The thioacetamido-benzoate moiety enhances lipophilicity relative to pentanoic acid (Compound 26), which may improve membrane permeability but reduce aqueous solubility.
Synthetic Accessibility :
- Compound 26 was synthesized in 91% yield via ester hydrolysis , whereas the target compound’s synthesis likely requires multi-step thiadiazole formation, reducing scalability.
Pharmacological Comparison
Limited data exist for the target compound, but insights can be extrapolated from analogues:
- COX-2 Inhibition : Compound 26 showed moderate COX-2 inhibition (40% at 10 µM), suggesting that the thiazole-thioacetamido scaffold has inherent activity. The thiadiazole variant (target compound) may exhibit stronger inhibition due to sulfur’s electronegativity.
- Antimicrobial Activity: Compound 27 displayed weak activity against Gram-positive bacteria (MIC = 128 µg/mL), indicating that amino-thiadiazole derivatives require optimized substituents for potency. The o-tolyl group in the target compound could enhance activity by disrupting bacterial membranes .
Biological Activity
Ethyl 2-(2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is a compound belonging to the thiadiazole class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Overview of Thiadiazole Derivatives
Thiadiazoles are five-membered heterocycles containing sulfur and nitrogen atoms. They are known for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. The presence of the thiadiazole moiety contributes to the biological activity of these compounds due to their ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
The specific mechanisms of action for this compound are not fully elucidated. However, it is hypothesized that it may influence several biochemical pathways:
- Antimicrobial Activity : Thiadiazole derivatives have shown potential against various microbial strains. For instance, compounds with similar structures have demonstrated significant antibacterial activity against E. coli and Streptococcus pyogenes, often outperforming standard antibiotics .
- Anticancer Properties : Thiadiazole derivatives have been studied for their anticancer effects. In vitro studies have indicated that certain thiadiazoles can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression .
Case Studies and Research Findings
Several studies have investigated the biological activities of thiadiazole derivatives:
- Antimicrobial Activity : A study reported that a derivative possessing a thiadiazole moiety exhibited an MIC (Minimum Inhibitory Concentration) of 31.25 μg/mL against E. coli, which was two times more effective than the control drug ofloxacin (MIC = 62.5 μg/mL) . This suggests that this compound may possess similar antimicrobial properties.
- Anticancer Efficacy : Research highlighted that certain thiadiazole derivatives demonstrated cytotoxic effects on various cancer cell lines. For example, derivatives were found to inhibit the growth of breast cancer cells significantly when tested in vitro . The exact IC50 values varied depending on the specific derivative and cancer type.
- Inflammatory Response Modulation : Other studies have indicated that thiadiazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators . This could suggest a therapeutic potential for conditions characterized by chronic inflammation.
Data Table: Biological Activity Summary
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 60–80°C during thiadiazole formation to prevent side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in thioacetylation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity product .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify aromatic protons (δ 7.2–8.1 ppm) and ester carbonyl groups (δ 165–170 ppm) .
- Infrared Spectroscopy (IR) : Confirm C=O (1700–1750 cm) and S–S (500–550 cm) stretches .
- Mass Spectrometry (MS) : Compare experimental molecular ion peaks with calculated values (e.g., m/z 447.51 for CHNOS) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns and UV detection at 254 nm .
Basic: How can researchers perform initial biological screening to identify potential therapeutic applications?
Methodological Answer:
In Vitro Assays :
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates .
Advanced: How should researchers design structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?
Methodological Answer:
- Structural Modifications :
- Thiadiazole Ring : Replace o-tolyl with electron-withdrawing groups (e.g., -CF) to enhance electrophilicity .
- Ester Group : Test ethyl vs. methyl esters to evaluate lipophilicity effects on membrane permeability .
- Assay Design : Compare modified analogs in parallel assays (e.g., enzyme inhibition, cytotoxicity) to correlate substituents with activity .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes to targets like COX-2 .
Advanced: How can contradictions in reported biological activity data be resolved?
Methodological Answer:
- Standardize Assay Conditions :
- Validate Mechanisms : Perform target-specific assays (e.g., Western blotting for protein expression) to confirm hypothesized pathways .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Advanced: What strategies are recommended for elucidating the compound’s mechanism of action?
Methodological Answer:
Molecular Docking : Screen against databases (PDB) to identify potential targets (e.g., kinase ATP-binding sites) .
Gene Expression Profiling : Use RNA-seq to track changes in pathways (e.g., apoptosis, inflammation) post-treatment .
Pull-Down Assays : Immobilize the compound on beads to isolate interacting proteins from cell lysates .
Advanced: How should in vivo toxicity and pharmacokinetic studies be designed?
Methodological Answer:
- Animal Models : Administer doses (10–100 mg/kg) to rodents via oral/gavage routes, monitoring weight loss and organ histopathology .
- Pharmacokinetics :
- Toxicokinetics : Assess liver/kidney function markers (ALT, creatinine) over 14-day exposure .
Advanced: What computational methods are effective for predicting physicochemical properties?
Methodological Answer:
- LogP Calculation : Use software like MarvinSuite or ACD/Labs to estimate partition coefficients .
- Solubility Prediction : Apply Abraham solvation parameters to model solubility in aqueous/organic solvents .
- pK Estimation : Utilize SPARC or ChemAxon to predict ionization states affecting bioavailability .
Advanced: How can researchers address low yields in the final coupling step of synthesis?
Methodological Answer:
- Catalyst Optimization : Replace EDCl/HOBt with DCC/DMAP for improved amide bond formation .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 h) and enhance yields by 15–20% .
- Workup Adjustments : Quench reactions with ice-cold water to minimize ester hydrolysis .
Advanced: What are the best practices for scaling up synthesis without compromising purity?
Methodological Answer:
- Continuous Flow Chemistry : Implement microreactors for thioacetylation to maintain temperature control at scale .
- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) for recrystallization to ≥99% purity .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
